2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione
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Overview
Description
2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydroxyimino group through an oximation reaction. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione: shares similarities with other isoindole derivatives, such as:
Uniqueness
The presence of the hydroxyimino group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6E)-2-benzyl-6-hydroxyimino-4,5,7,7a-tetrahydro-3aH-isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-12-7-6-11(16-20)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-5,12-13,20H,6-9H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRQSIIXZGXVLX-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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